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Compound of Interest

2-(4-Chlorophenyl)-2-
Compound Name:

methylpropylamine HC/
CAS No.: 1002557-04-1
Cat. No.: B1426032

Get Quote

Executive Summary

2-(4-Chlorophenyl)-2-methylpropylamine HCI (CAS: 1002557-04-1) is a synthetic
phenethylamine derivative and a structural isomer of the anorectic drug Chlorphentermine.
While often categorized as a pharmaceutical intermediate, its structural pharmacophore—a

-disubstituted phenethylamine with a para-chloro halogenation—confers distinct biological
activities.

This compound functions primarily as a monoamine transporter modulator, with high predicted
affinity for the Serotonin Transporter (SERT) due to the 4-chlorophenyl moiety. Unlike its

-dimethyl isomer (Chlorphentermine), this
-dimethyl isomer possesses an unsubstituted

-methylene group, rendering it susceptible to oxidative deamination by Monoamine Oxidase
(MAO). This structural nuance dictates a distinct pharmacokinetic profile characterized by a
shorter half-life and lower oral bioavailability compared to its MAO-resistant analogs.
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Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identification[2]
e IUPAC Name: 2-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

e Common Synonyms:

-(4-Chlorophenyl)isobutylamine HCI; 1-Amino-2-(4-chlorophenyl)-2-methylpropane HCI.
« CAS Number: 1002557-04-1[1][2]
» Molecular Formula:

(HCI salt)

e Molecular Weight: 220.14 g/mol [3]

Structural Pharmacophore

The molecule belongs to the

-phenylpropylamine class. It features a quaternary carbon at the

-position relative to the amine, distinguishing it from the amphetamine class (
-methyl) and the phentermine class (

-dimethyl).
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Feature Structure Segment Biological Implication

Enhances lipophilicity and
Aromatic Ring 4-Chlorophenyl selectivity for SERT over
DAT/NET.

Provides steric bulk; prevents

Quaternary (Gem-dimethyl)

-Carbon -hydroxylation; increases
lipophilicity.
Methylene ( Critical Site: Unsubstituted
-Carbon nature allows access for MAO
) degradation.
. Primary ( Essential for transporter
Amine o _
) binding and translocation.

Isomeric Comparison

The biological activity is best understood by contrasting it with its positional isomer,
Chlorphentermine.

e Chlorphentermine:

(

-dimethyl). MAO Resistant. Long duration.
e Target Compound:

(

-dimethyl). MAO Susceptible. Short duration.

Pharmacology & Mechanism of Action
Monoamine Transporter Interaction
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Based on the Structure-Activity Relationship (SAR) of 4-chlorophenethylamines, 2-(4-
Chlorophenyl)-2-methylpropylamine acts as a serotonergic agent.

SERT Binding: The para-chloro substitution is a classic determinant for serotonin selectivity
(e.g., p-chloroamphetamine, chlorphentermine). The compound likely acts as a substrate-
type releaser or a reuptake inhibitor of serotonin (5-HT).

DAT/NET Selectivity: The bulky

-dimethyl group typically reduces affinity for the Dopamine Transporter (DAT) and
Norepinephrine Transporter (NET) compared to the parent phenethylamine, reducing
psychostimulant potential while retaining anorectic properties.

Metabolic Stability (The MAO Factor)

A critical differentiator for this compound is its metabolic fate.
e Mechanism: Monoamine Oxidase (MAQO) enzymes target the

-carbon adjacent to the amine.

Vulnerability: Since the

-carbon is a methylene group (

), itis chemically accessible for oxidative deamination to the corresponding aldehyde, which
Is subsequently oxidized to 2-(4-chlorophenyl)-2-methylpropanoic acid.

Outcome: Unlike Chlorphentermine, which cannot be deaminated due to a quaternary

-carbon, this compound is rapidly metabolized, limiting its systemic exposure and duration of
action in vivo unless administered with an MAO inhibitor.

Signaling Pathway Visualization

The following diagram illustrates the differential interaction and metabolic fate compared to
standard phenethylamines.
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Figure 1: Pharmacodynamic and pharmacokinetic pathway. Note the MAO susceptibility
pathway distinct from

-methylated analogs.

Experimental Protocols
In Vitro Binding Assay (SERT/DATI/NET)

To validate the affinity profile, a radioligand binding assay is the standard protocol.
Materials:
o HEK293 cells stably expressing human SERT, DAT, or NET.
o Radioligands:
5-HT (SERT),
DA (DAT),
NE (NET).
e Test Compound: 2-(4-Chlorophenyl)-2-methylpropylamine HCI (dissolved in DMSO).

Protocol:

» Membrane Preparation: Harvest cells and homogenize in ice-cold Tris-HCI buffer (pH 7.4).
Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

¢ Incubation: Mix 50
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L membrane suspension, 25

L radioligand (

concentration), and 25

L test compound (concentration range
to

M).

o Equilibrium: Incubate at 25°C for 60 min (SERT/NET) or 4°C for 120 min (DAT) to prevent
uptake.

» Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI using a cell
harvester.

» Quantification: Measure radioactivity via liquid scintillation counting.
e Analysis: Calculate

and

using non-linear regression (Cheng-Prusoff equation).
Self-Validating Check:

e Control: Use Chlorphentermine or Fluoxetine as a positive control for SERT binding. If
controls deviate >15% from historical

, invalidate the run.

Synthesis of Reference Standard

For research purposes, the compound can be synthesized via a Friedel-Crafts Alkylation
followed by modifications, though direct amino-alkylation is more common.

Step-by-Step Workflow:

e Precursor: Start with 4-Chlorobenzene.
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» Alkylation: React with Methallyl chloride (3-chloro-2-methylpropene) using

or
catalyst to form 1-chloro-2-(4-chlorophenyl)-2-methylpropane.

o Note: This step establishes the quaternary carbon framework.
e Amination: React the chloro-intermediate with excess alcoholic ammonia (

) in a pressure vessel at 100°C.

 Purification: Acid-base extraction. Convert the free base to HCI salt using ethereal HCI.
Recrystallize from Isopropanol/Ether.

Safety & Toxicology Profile
Cardiovascular Risks (hERG & 5-HT2B)

Phenethylamines with 4-halogen substitutions carry a known risk of off-target binding.

» Valvulopathy: Compounds with high affinity for 5-HT2B receptors (e.g., Fenfluramine) induce
cardiac valve fibrosis. 2-(4-Chlorophenyl)-2-methylpropylamine must be screened for 5-
HT2B agonism.

o QT Prolongation: The lipophilic nature and charged amine suggest potential hHERG channel
blockade. In vitro hERG patch-clamp assays are mandatory before in vivo use.

Serotonin Syndrome

Due to its predicted SERT release mechanism, co-administration with MAOIs or SSRIs poses a
high risk of Serotonin Syndrome.

o Symptoms: Hyperthermia, rigidity, myoclonus, autonomic instability.

o Mitigation: Washout period of 14 days required if switching from MAOIs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1426032?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426032?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

